molecular formula C10H8F3NO B3013350 N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide CAS No. 2361639-76-9

N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide

Cat. No. B3013350
CAS RN: 2361639-76-9
M. Wt: 215.175
InChI Key: ZEPZBJDICFWGQX-UHFFFAOYSA-N
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Description

N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide, also known as TFMPA, is a chemical compound that has been widely used in scientific research. It belongs to the class of amides and has a molecular formula of C11H8F3NO.

Mechanism of Action

N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide acts as a selective inhibitor of ASICs by binding to a specific site on the channel. ASICs are activated by extracellular protons, and N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide blocks this activation by preventing the binding of protons to the channel. The binding of N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide to ASICs is reversible, and the degree of inhibition depends on the concentration of N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide.
Biochemical and Physiological Effects:
The inhibition of ASICs by N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide has been shown to have various biochemical and physiological effects. In the nervous system, ASICs are involved in pain sensation, and the inhibition of ASICs by N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide has been shown to reduce pain in animal models. N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide has also been shown to reduce inflammation and tissue damage in models of ischemia-reperfusion injury. In addition, the inhibition of ASICs by N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide has been shown to affect acid-base homeostasis in various organs, including the lungs and kidneys.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide in lab experiments is its selectivity for ASICs. N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide has been shown to have minimal effects on other ion channels, making it a useful tool for studying the specific roles of ASICs in various systems. However, one limitation of using N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide is its reversibility, which can make it difficult to maintain a consistent level of inhibition over time. In addition, N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide has a short half-life and can be rapidly metabolized, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the use of N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide in scientific research. One area of interest is the role of ASICs in cancer progression, as ASICs have been shown to be involved in tumor growth and metastasis. N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide could be used to study the effects of ASIC inhibition on cancer cell proliferation and migration. Another area of interest is the development of more potent and selective ASIC inhibitors, which could lead to the development of new therapeutic agents for pain and inflammation. Finally, the use of N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide in combination with other drugs or therapies could enhance its effectiveness and lead to new treatment options for various diseases.

Synthesis Methods

The synthesis of N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide involves the reaction of 3,4,5-trifluorobenzyl bromide with propargylamine in the presence of a palladium catalyst. The resulting product is then treated with acetic anhydride to obtain N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide.

Scientific Research Applications

N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide has been used in various scientific research studies due to its ability to selectively inhibit acid-sensing ion channels (ASICs). ASICs are a group of ion channels that are involved in various physiological processes, including pain sensation, neurotransmission, and acid-base homeostasis. N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide has been shown to block ASIC1a and ASIC1b subtypes, which are predominantly expressed in the central and peripheral nervous systems. Therefore, N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide has been used as a tool to study the physiological and pathological roles of ASICs in various systems.

properties

IUPAC Name

N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c1-2-9(15)14-5-6-3-7(11)10(13)8(12)4-6/h2-4H,1,5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPZBJDICFWGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC(=C(C(=C1)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide

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